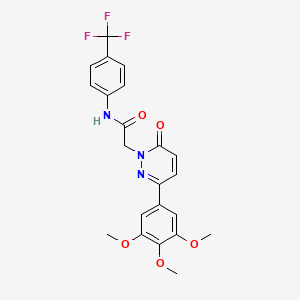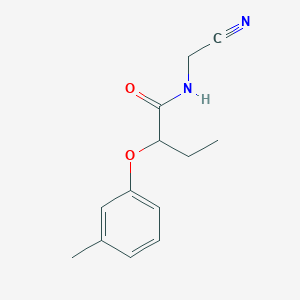![molecular formula C11H14ClF2NO B2944212 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride CAS No. 1461704-73-3](/img/structure/B2944212.png)
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is C11H14ClF2NO. Its molecular weight is 249.68 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Compounds related to "3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride" have been extensively studied for their synthetic applications and reactivity. For instance, the Synthesis of 3-Benzyl-1,3-thiazolidines via [2+3]-cycloaddition demonstrates the reactivity of cyclobutanamine derivatives in forming spirocyclic and other cyclic compounds, highlighting the cyclobutane ring's utility in synthetic organic chemistry (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Similarly, the Efficient synthesis of 2-vinylcyclobutanones showcases the versatility of cyclobutanone derivatives in chemical synthesis, offering pathways to various functionalized molecules (Cohen & Brockunier, 1989).
Biological Applications
On the biological front, cyclobutanamine derivatives have been explored for their potential in drug development and as intermediates in the synthesis of biologically active compounds. The Synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry illustrates the importance of cyclobutanone analogs in developing inhibitors for hydrolase enzymes, which are crucial in various diseases (Mohammad, Reidl, Zeller, & Becker, 2020). Additionally, Two mixed-NH3/amine platinum (II) anticancer complexes featuring a dichloroacetate moiety investigate the cyclobutane-containing ligands' role in cancer therapy, highlighting the potential for developing new platinum-based drugs with enhanced efficacy and selectivity (Liu et al., 2013).
Catalysis and Material Science
In catalysis, cyclobutanamine derivatives serve as intermediates or catalysts in various reactions. The Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of strained trisubstituted alkenes to produce aminocyclobutanes and aminocyclopropanes underscores the cyclobutane core's utility in enantioselective synthesis, which is vital for producing chiral molecules with high purity (Feng, Hao, Liu, & Buchwald, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10;/h1-3,9-10H,4-6,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMPQFIRUDXCEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=C(C=CC(=C2)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B2944130.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B2944133.png)


![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)



![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)

![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)
